6-Hydroxystigmast-4-en-3-one
Overview
Description
6-Hydroxystigmast-4-en-3-one is a steroidal compound belonging to the stigmastane class of steroids. It is characterized by the presence of a hydroxyl group at the sixth position and a double bond between the fourth and fifth carbon atoms in the stigmastane skeleton. This compound is naturally found in certain plant species, such as Dryobalanops oblongifolia, and has been studied for its various biological activities .
Mechanism of Action
Target of Action
6-Hydroxystigmast-4-en-3-one is a steroid that has been found to have antiplasmodial activity . It has been tested against Plasmodium falciparum 3D7 , a strain of the parasite that causes malaria .
Mode of Action
It is known that the compound has antiplasmodial activity, suggesting that it interacts with the plasmodium falciparum 3d7 in a way that inhibits the parasite’s growth or survival .
Biochemical Pathways
It is known that the compound is a steroid and may therefore interact with steroid-related pathways
Result of Action
The result of the action of this compound is an inhibition of the growth or survival of Plasmodium falciparum 3D7 . This suggests that the compound could potentially be used as an anti-malarial agent. The compound’s ic50 values indicate that its antiplasmodial activity is moderate .
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature and light
Biochemical Analysis
Biochemical Properties
It is known to be a steroid, which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
Some studies suggest that it may have antiplasmodial activity, indicating that it could affect cellular processes in certain parasites .
Molecular Mechanism
As a steroid, it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it can be isolated from plant extracts, suggesting that it may have some degree of stability .
Metabolic Pathways
As a steroid, it is likely to be involved in lipid metabolism and may interact with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Hydroxystigmast-4-en-3-one can be synthesized through the isolation from natural sources or via chemical synthesis. The isolation process typically involves the extraction of the compound from plant materials using solvents like acetone. The extract is then subjected to chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis using steroid precursors
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxystigmast-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the sixth position can be oxidized to form a ketone.
Reduction: The double bond between the fourth and fifth carbon atoms can be reduced to form a saturated stigmastane derivative.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the double bond.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 6-ketostigmast-4-en-3-one.
Reduction: Formation of stigmastane derivatives.
Substitution: Formation of various ester or ether derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Investigated for its role in plant metabolism and as a biomarker for certain plant species.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals due to its steroidal structure.
Comparison with Similar Compounds
Stigmast-4-en-3-one: Lacks the hydroxyl group at the sixth position.
3-Hydroxystigmast-5-en-7-one: Has a hydroxyl group at the third position and a double bond between the fifth and sixth carbon atoms.
Uniqueness: 6-Hydroxystigmast-4-en-3-one is unique due to the presence of the hydroxyl group at the sixth position and the double bond between the fourth and fifth carbon atoms. This structural feature may contribute to its distinct biological activities compared to other stigmastane steroids .
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25,27,31H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,27?,28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNCBADONFSAAW-ATPUVMSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Which plant sources are known to contain 6-hydroxystigmast-4-en-3-one?
A2: This compound has been isolated from the stem bark of Dryobalanops oblongifolia [], the stems of Piper officinarum [], and the whole plants of Munronia delavayi Franch. [] It has also been identified in the stem bark of Artocarpus anisophyllus Miq. []
Q2: What is the reported IC50 value of this compound against Plasmodium falciparum 3D7?
A3: The IC50 value of this compound against Plasmodium falciparum 3D7 is reported to be 37.29 μg/mL. []
Q3: How does the antiplasmodial activity of this compound compare to other isolated compounds from the same source?
A4: In the study on Dryobalanops oblongifolia, this compound showed lower antiplasmodial activity (IC50 = 37.29 μg/mL) compared to 3-hydroxystigmast-5-en-7-one (IC50 = 13.34 μg/mL). []
Q4: What structural features of this compound are important for its antioxidant activity?
A4: While the provided research doesn't directly investigate this, the presence of the hydroxyl group at position 6 is likely significant. This group can participate in radical scavenging mechanisms by donating a hydrogen atom. Further studies would be needed to confirm this and explore other structural features contributing to its antioxidant potential.
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